tert-butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate
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Overview
Description
tert-Butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate: is a synthetic organic compound that features a trifluoroethyl group attached to a pyrazole ring
Preparation Methods
The synthesis of tert-butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which is then functionalized with a trifluoroethyl group.
Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
tert-Butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
tert-Butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or activation of enzymatic activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
tert-Butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate can be compared with other similar compounds such as:
tert-Butyl (1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethyl)carbamate: This compound features a chloropyridine ring instead of a pyrazole ring, leading to different chemical and biological properties.
tert-Butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate: This compound has an oxo group and an amino group, which can affect its reactivity and applications.
Properties
Molecular Formula |
C10H14F3N3O2 |
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Molecular Weight |
265.23 g/mol |
IUPAC Name |
tert-butyl N-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C10H14F3N3O2/c1-9(2,3)18-8(17)15-7-4-5-14-16(7)6-10(11,12)13/h4-5H,6H2,1-3H3,(H,15,17) |
InChI Key |
AYJPIKUFUJWQPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=NN1CC(F)(F)F |
Origin of Product |
United States |
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